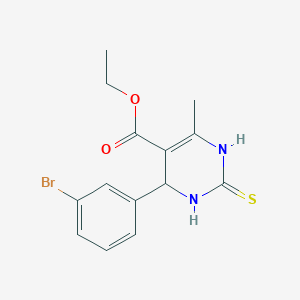

Ethyl 4-(3-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 4-(3-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound that belongs to the class of tetrahydropyrimidines, which are known for their diverse pharmacological activities. The compound's structure is characterized by a tetrahydropyrimidine ring substituted with ethyl, bromophenyl, methyl, and thioxo groups. This structure is a derivative of the dihydropyrimidinone/thione scaffold, which is recognized for its ability to interact with various biological targets .

Synthesis Analysis

The synthesis of related tetrahydropyrimidine compounds often involves multicomponent reactions, such as the Biginelli reaction, which is a one-pot synthesis method combining aldehydes, (\beta)-keto esters, and urea or thiourea . For instance, the synthesis of ethyl 2,4-dimethyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate was achieved by reacting ethyl 3-aminocrotonate, phenylisothiocyanate, and acetic anhydride . Similarly, the synthesis of ethyl 4-(substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives was performed using substituted aldehydes, ethyl 3-oxobutanoate, and urea under microwave irradiation .

Molecular Structure Analysis

The molecular structure of tetrahydropyrimidine derivatives has been elucidated using various spectroscopic techniques and X-ray diffraction crystallography. For example, the crystal structure of ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate was determined by X-ray diffraction, and its molecular geometry was calculated using density functional theory (DFT) . The crystal structure of another derivative, ethyl-4-(4-acetoxy-phenyl)-3-acetyl-6-methyl-2-thioxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate, revealed a twist-boat conformation of the dihydropyrimidine ring .

Chemical Reactions Analysis

Tetrahydropyrimidine derivatives can undergo various chemical reactions, including ring expansion and nucleophilic substitution. For instance, the reaction of ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with thiophenolates can lead to either ring expansion or nucleophilic substitution, depending on the reaction conditions . The reaction pathway is strongly influenced by the basicity and nucleophilicity of the reaction media.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydropyrimidine derivatives are influenced by their molecular structure. The spectroscopic characterization, including FT-IR, (^1)H and (^{13})C NMR, provides insights into the functional groups present in the molecule . The nonlinear optical (NLO) properties and molecular electrostatic potential (MEP) of these compounds have also been evaluated, indicating their potential in various applications . Additionally, the use of ethyl 1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-thioxopyrimidine-5-carboxylate as a neutral ionophore in a PVC membrane sensor for the detection of lanthanum (III) ions demonstrates the functional versatility of these compounds .

科学的研究の応用

Molecular Structure and Conformational Analysis

Ethyl 4-(3-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been studied for its molecular structure and conformational characteristics. Research involving X-ray crystal structure analysis and quantum chemical calculations based on density functional theory (DFT) has been conducted. These studies are crucial for understanding the structural and electronic characterizations of such heterocyclic compounds, providing insights into their quasi-boat conformation and the formation of racemic mixtures in the crystal structure (Memarian et al., 2013).

Synthesis and Fluorescence Properties

The compound has been synthesized through methods like the Biginelli reaction, and its fluorescence properties have been studied. These synthesized compounds exhibit fluorescence activity and show wavelength of maximum absorption in UV or visible regions. Such studies are significant for the development of new fluorescent active materials (Al-Masoudi et al., 2015).

Synthesis and Crystal Structure Analysis

Further research includes the synthesis of derivatives of this compound and the subsequent analysis of their crystal structure. This research provides valuable information on the physical properties and potential applications of these derivatives in various fields (Begum & Vasundhara, 2009).

Applications in Heterocyclic Chemistry

The compound has been used as a precursor in the synthesis of various heterocyclic compounds like thiazolopyrimidines and thiazolodipyrimidines. This area of research is important for the development of new chemical entities with potential applications in medicinal chemistry and other fields (Sherif et al., 1993).

Synthesis and Biological Activity

This compound derivatives have been synthesized and their biological activities have been studied. These studies include evaluating their potential as antifungal and antibacterial agents, as well as their applications in antimicrobial and anticancer treatments (Nikalje et al., 2017).

Antitumor Activities

Studies have also explored the antitumor activities of certain derivatives of this compound. For instance, its potential against human lung and hepatocellular carcinoma cell lines has been evaluated, highlighting its relevance in cancer research (Gomha et al., 2017).

作用機序

Mode of Action

Some pyrimidine derivatives are known to inhibit ache, affecting normal nerve pulse transmission .

Biochemical Pathways

Many pyrimidine derivatives are known to affect pathways involving reactive oxygen species (ros) and free radicals .

Result of Action

Inhibition of ache by some pyrimidine derivatives can lead to behavioral changes and body movement impairment .

将来の方向性

特性

IUPAC Name |

ethyl 4-(3-bromophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN2O2S/c1-3-19-13(18)11-8(2)16-14(20)17-12(11)9-5-4-6-10(15)7-9/h4-7,12H,3H2,1-2H3,(H2,16,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REPDOYBEWNSOAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=S)NC1C2=CC(=CC=C2)Br)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[(2,4-Dichlorophenyl)methyl]-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione](/img/structure/B2502127.png)

![5-methyl-3-phenyl-6-(prop-2-en-1-yl)-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2502130.png)

![5-Sulfanyl-4-[2-(trifluoromethyl)phenyl]-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),5-trien-3-one](/img/structure/B2502134.png)

![5-Chloro-3-methyl-2-[(triphenyl-lambda5-phosphanylidene)amino]imidazole-4-carbaldehyde](/img/structure/B2502136.png)

![2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one](/img/structure/B2502137.png)

![Benzyl 2-[3-(4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetate](/img/structure/B2502140.png)

![7-bromo-4-(2,5-dichlorobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2502143.png)